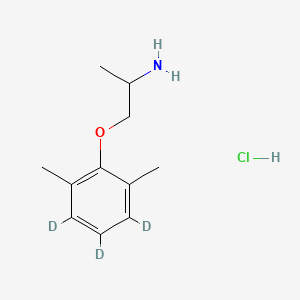

Mexiletine-d3 (hydrochloride)

Descripción

Mexiletine-d3 (hydrochloride) is a deuterated analog of the antiarrhythmic drug Mexiletine hydrochloride, where three hydrogen atoms are replaced with deuterium (²H or D). This isotopic substitution enhances its utility as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), due to its near-identical chemical properties to non-deuterated Mexiletine while offering distinct mass spectral signatures.

Propiedades

Fórmula molecular |

C11H18ClNO |

|---|---|

Peso molecular |

218.74 g/mol |

Nombre IUPAC |

1-(3,4,5-trideuterio-2,6-dimethylphenoxy)propan-2-amine;hydrochloride |

InChI |

InChI=1S/C11H17NO.ClH/c1-8-5-4-6-9(2)11(8)13-7-10(3)12;/h4-6,10H,7,12H2,1-3H3;1H/i4D,5D,6D; |

Clave InChI |

NFEIBWMZVIVJLQ-FXLHHFKGSA-N |

SMILES isomérico |

[2H]C1=C(C(=C(C(=C1[2H])C)OCC(C)N)C)[2H].Cl |

SMILES canónico |

CC1=C(C(=CC=C1)C)OCC(C)N.Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Mexiletine-d3 (hydrochloride) involves the deuteration of mexiletine. One common method includes the reaction of 1-(2,6-dimethylphenoxy)-2-propanamine with deuterated reagents under controlled conditions. The reaction typically involves:

Starting Material: 1-(2,6-dimethylphenoxy)-2-propanamine.

Deuteration: Using deuterated reagents such as deuterated water (D2O) or deuterated acids.

Reaction Conditions: The reaction is carried out under an inert atmosphere, often at elevated temperatures to ensure complete deuteration.

Purification: The product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of Mexiletine-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale reactors are used to carry out the deuteration process.

Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the product.

Packaging: The final product is packaged under sterile conditions to prevent contamination.

Análisis De Reacciones Químicas

Types of Reactions

Mexiletine-d3 (hydrochloride) undergoes several types of chemical reactions, including:

Oxidation: Mexiletine can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert mexiletine to its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed.

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and substituted aromatic compounds.

Aplicaciones Científicas De Investigación

Mexiletine-d3 (hydrochloride) has a wide range of scientific research applications:

Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of mexiletine in the body.

Metabolism Studies: Helps in understanding the metabolic pathways and identifying metabolites.

Drug Development: Used in the development of new antiarrhythmic drugs and to improve existing formulations.

Biological Research: Employed in studies related to cardiac arrhythmias and muscle stiffness.

Industrial Applications: Used in the production of pharmaceuticals and as a reference standard in quality control.

Mecanismo De Acción

Mexiletine-d3 (hydrochloride) exerts its effects by inhibiting the inward sodium current required for the initiation and conduction of impulses. This inhibition reduces the rate of rise of the action potential, specifically during Phase 0. The compound achieves this by blocking sodium channels, which decreases the action potential duration and refractoriness in partially depolarized cells .

Comparación Con Compuestos Similares

Notes on Discrepancies and Evidence Limitations

- CAS Number Conflicts : The evidence lists Mexiletine hydrochloride under CAS 674-26-0, which conflicts with authoritative databases (e.g., PubChem: 5370-01-4). This may reflect errors in the source material.

- Incomplete Data : Molecular formulas for Mexiletine-d3 are inferred due to ambiguities in the evidence (e.g., "C513CH7D3O3" in likely contains typographical errors).

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing Mexiletine-d3 (hydrochloride) in preclinical studies?

- Methodological Answer : Synthesis should employ deuterium-labeled precursors (e.g., methyl-d3 groups) under controlled anhydrous conditions to minimize isotopic exchange. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H/²H NMR) for deuterium incorporation verification and high-resolution mass spectrometry (HRMS) for purity assessment. Quantify residual solvents via gas chromatography (GC) and confirm hydrochloride salt formation using Fourier-transform infrared spectroscopy (FTIR) .

- Experimental Design Tip : Include a reference standard (non-deuterated Mexiletine) to validate spectral comparisons and ensure batch-to-batch consistency .

Q. How should researchers design in vivo studies to evaluate Mexiletine-d3’s pharmacokinetic (PK) profile?

- Methodological Answer : Use rodent models (e.g., Sprague-Dawley rats) with intravenous and oral dosing to calculate bioavailability. Key parameters include:

- Dose : 5–20 mg/kg, adjusted for animal weight (e.g., 250–300 g rats) .

- Sampling : Collect plasma at 0.5, 1, 2, 4, 8, and 24 hours post-dose.

- Analysis : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to distinguish Mexiletine-d3 from endogenous metabolites .

Q. What safety protocols are critical when handling Mexiletine-d3 (hydrochloride) in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and N95 masks to avoid inhalation or dermal exposure.

- Ventilation : Use fume hoods for weighing and dissolution steps.

- Waste Management : Segregate chemical waste (e.g., unused Mexiletine-d3 solutions) in labeled containers for incineration by certified agencies .

Advanced Research Questions

Q. How can isotopic effects of deuterium in Mexiletine-d3 influence metabolic stability studies, and how should researchers account for these effects?

- Methodological Answer : Deuterium’s kinetic isotope effect (KIE) may slow CYP2D6-mediated metabolism. To assess this:

- In Vitro Assays : Incubate with human liver microsomes (HLMs) and compare metabolic half-lives (t₁/₂) of Mexiletine-d3 vs. non-deuterated analogs.

- Data Adjustment : Normalize clearance rates using enzyme kinetic models (e.g., Michaelis-Menten) to isolate isotope-specific effects .

Q. What experimental strategies resolve contradictory data on Mexiletine-d3’s sodium channel blocking efficacy across different cellular models?

- Methodological Answer :

- Model Selection : Compare heterologous expression systems (e.g., HEK293 cells expressing Nav1.5) vs. primary cardiomyocytes.

- Electrophysiology : Use voltage-clamp protocols to measure half-maximal inhibitory concentration (IC₅₀) under standardized conditions (pH 7.4, 37°C).

- Data Normalization : Include positive controls (e.g., lidocaine) to calibrate inter-experimental variability .

Q. How can researchers integrate Mexiletine-d3 into multi-omics studies to explore its off-target effects?

- Methodological Answer :

- Proteomics : Perform affinity pulldown assays with Mexiletine-d3-conjugated beads to identify binding partners.

- Metabolomics : Use ¹³C/¹⁵N tracing in cell cultures to map metabolic pathway perturbations.

- Data Integration : Apply bioinformatics tools (e.g., STRING or MetaboAnalyst) to link protein-metabolite networks and prioritize validation targets .

Methodological Best Practices

Q. What statistical approaches are recommended for analyzing dose-response relationships in Mexiletine-d3 toxicity studies?

- Answer : Use nonlinear regression (e.g., log-logistic models) to estimate LD₅₀ and benchmark dose (BMD) values. Validate assumptions (e.g., normality, homoscedasticity) with Shapiro-Wilk and Levene’s tests. For small sample sizes (n < 6), apply Bayesian hierarchical models to reduce uncertainty .

Q. How should researchers address batch variability in Mexiletine-d3 formulations during long-term stability testing?

- Answer :

- Accelerated Stability Testing : Store batches at 25°C/60% RH and 40°C/75% RH for 3–6 months.

- Analytical Monitoring : Track deuterium retention (%) via LC-MS and impurity profiles using charged aerosol detection (CAD).

- Corrective Actions : Adjust lyophilization protocols if deuterium loss exceeds 5% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.